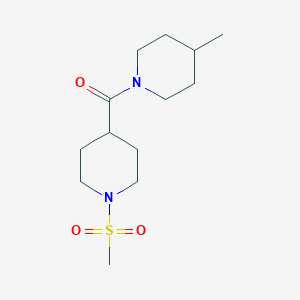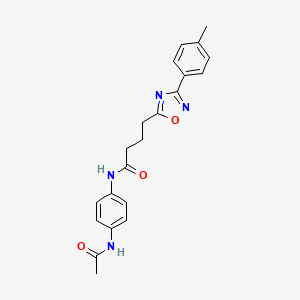
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPMA belongs to the class of sulfonamide compounds, which have been used in medicine for decades due to their antibacterial and antifungal properties. However, CPMA has a unique structure that sets it apart from other sulfonamide compounds, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves its ability to bind to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate ions. This leads to a decrease in acid production and an increase in pH, which can be beneficial in certain medical conditions such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have several biochemical and physiological effects in the body. In addition to its inhibitory activity on carbonic anhydrase enzymes, N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of inflammatory disorders and oxidative stress-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its high inhibitory activity on carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of glaucoma, a condition characterized by increased intraocular pressure. N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to reduce intraocular pressure in animal models, making it a promising candidate for further study in this area. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of inflammatory disorders such as arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide in these and other areas of medicine.
Synthesemethoden
The synthesis of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide involves several steps, starting with the reaction of cyclopentylamine with ethyl chloroacetate to produce N-cyclopentylglycine ethyl ester. This intermediate is then reacted with N-methyl-4-methylbenzenesulfonamide in the presence of a coupling agent to yield N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide. The synthesis of N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been optimized to improve yield and purity, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been studied for its potential as a therapeutic agent in several areas of medicine. One area of interest is its ability to inhibit the activity of carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance and fluid secretion in the body. N-cyclopentyl-2-(N-methyl4-methylbenzenesulfonamido)acetamide has been shown to have a higher inhibitory activity than other sulfonamide compounds, making it a promising candidate for the development of new carbonic anhydrase inhibitors.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-3-6-15(7-4-13)26(22,23)20(2)12-18(21)19-14-5-8-16-17(11-14)25-10-9-24-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSUOHLJMBEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6680352 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














